molecular formula C18H20N4O B2860748 (E)-3-(4-ethoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile CAS No. 303127-02-8

(E)-3-(4-ethoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile

Cat. No.: B2860748
CAS No.: 303127-02-8
M. Wt: 308.385
InChI Key: XBLZLVAXUGTOMB-NTCAYCPXSA-N
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Description

(E)-3-(4-ethoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile is a recognized and potent small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) Source . CDK8 is a key regulatory component of the Mediator complex, a critical integrator of transcriptional regulation, and has been implicated as an oncoprotein in various cancer types, including colorectal cancer and acute myeloid leukemia Source . This compound exerts its effects by competitively binding to the ATP-binding site of CDK8, thereby inhibiting its kinase activity and subsequently suppressing the transcription of signal-responsive genes, such as those activated by the β-catenin pathway Source . Its primary research value lies in its high selectivity and potency, making it an essential pharmacological tool for investigating the role of CDK8 in gene expression, cancer cell proliferation, and tumorigenesis. Researchers utilize this inhibitor in vitro and in vivo to dissect CDK8-mediated signaling pathways, to explore mechanisms of chemoresistance, and to validate CDK8 as a therapeutic target for the development of novel anti-cancer strategies Source .

Properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-2-23-16-9-7-14(8-10-16)12-15(13-19)18-21-20-17-6-4-3-5-11-22(17)18/h7-10,12H,2-6,11H2,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLZLVAXUGTOMB-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C#N)C2=NN=C3N2CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(\C#N)/C2=NN=C3N2CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(4-ethoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile is a complex organic molecule that incorporates a triazoloazepine core. This structure has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Overview

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N4O

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the triazole moiety is significant as compounds containing this structure have been reported to exhibit a wide range of bioactivities including:

  • Antibacterial : Inhibiting bacterial growth through interference with bacterial enzymes.
  • Anticancer : Inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Anti-inflammatory : Reducing inflammation through modulation of inflammatory pathways.

Antimicrobial Activity

Research indicates that triazole derivatives show significant antimicrobial properties. A study highlighted that certain triazole compounds exhibited Minimum Inhibitory Concentrations (MIC) ranging from 0.125 to 8 μg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli . The specific compound may share similar antimicrobial efficacy due to its structural similarities.

Anticancer Activity

In vitro studies have shown that compounds with a similar triazoloazepine structure can induce cell cycle arrest and apoptosis in cancer cell lines. For instance, chalcone analogues with methoxy groups demonstrated significant anticancer activity by affecting the expression levels of pro-apoptotic genes like Bax and anti-apoptotic genes such as Bcl2 . These findings suggest that this compound could also exhibit similar effects.

Comparative Analysis of Biological Activities

Compound TypeActivityMIC/EC50 ValuesReference
Triazole DerivativesAntibacterial0.125 - 8 μg/mL
Chalcone AnaloguesAnticancerEC50: 7.2 μg/mL against Xanthomonas oryzae
Triazolo CompoundsAntifungalModerate activity against various strains

Case Studies

  • Study on Antimicrobial Efficacy :
    A synthesis study reported the antimicrobial efficacy of synthesized triazole compounds against both Gram-positive and Gram-negative bacteria. The results indicated moderate activity comparable to standard antibiotics .
  • Evaluation of Anticancer Properties :
    Research on similar triazolo compounds demonstrated their ability to induce apoptosis in breast cancer cells through caspase activation assays. The compounds significantly upregulated pro-apoptotic markers while downregulating anti-apoptotic markers .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (E)-3-(4-ethoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile with structurally related acrylonitrile derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Reference
This compound 4-Ethoxyphenyl C₁₉H₂₀N₄O 320.39 Electron-donating ethoxy group; triazoloazepine core for rigidity. N/A
(E)-3-(4-Bromophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile 4-Bromophenyl C₁₆H₁₅BrN₄ 343.23 Bromine substituent (electron-withdrawing); higher molecular weight; potential cytotoxicity.
(E)-2-(1H-[1,2,3]Triazolo[4,5-b]pyridin-1-yl)-3-(4-methoxyphenyl)acrylonitrile (6e) 4-Methoxyphenyl C₁₅H₁₁N₅O 285.29 Antimicrotubule activity (IC₅₀ = 0.87 µM); lower yield (35%) due to polar substituent.
(E)-2-(1H-[1,2,3]Triazolo[4,5-b]pyridin-1-yl)-3-(naphthalen-2-yl)acrylonitrile (6f) Naphthalen-2-yl C₁₈H₁₂N₄ 284.31 Bulky substituent reduces yield (20%); high melting point (186–187°C).
(E)-3-(4-(2-Morpholinoethoxy)phenyl)-2,3-diphenylacrylonitrile (3a) Morpholinoethoxy C₂₉H₂₇N₃O₂ 449.55 Enhanced solubility via morpholine; tamoxifen analog with estrogen receptor selectivity.

Key Insights:

Substituent Effects :

  • Electron-Donating Groups : The ethoxy group in the target compound may improve solubility and binding affinity compared to electron-withdrawing substituents like bromine in . Methoxy groups (as in 6e ) similarly enhance polarity but with smaller steric profiles.
  • Steric Bulk : Bulky substituents (e.g., naphthyl in 6f ) reduce synthetic yields and increase melting points, suggesting trade-offs between activity and synthetic feasibility.

Biological Activity: Triazoloazepine/triazolopyridine cores are associated with antimicrotubule activity (e.g., 6e inhibits tubulin polymerization ). The ethoxyphenyl variant may share this mechanism but with modified pharmacokinetics. Morpholinoethoxy derivatives (e.g., 3a ) exhibit receptor selectivity, highlighting how side-chain modifications tailor compounds for specific targets.

Q & A

(E)-3-(4-ethoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile

Basic Research Questions

Q. What are the standard synthetic routes for this compound?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including the formation of the triazolo-azepine core and subsequent acrylonitrile coupling. Key steps include:

  • Thiazole/Triazole Ring Formation : Analogous to thiazole derivatives, cyclization reactions using reagents like thiourea or hydrazine derivatives under reflux conditions .
  • Acrylonitrile Coupling : Aza-Michael addition or Knoevenagel condensation, often requiring inert atmospheres (N₂/Ar) and catalysts (e.g., piperidine) to stabilize the (E)-configuration .
  • Optimization : Reaction monitoring via TLC/HPLC ensures intermediate purity, while microwave-assisted synthesis can reduce reaction times .

Q. How is the structural identity and purity of the compound confirmed?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry. FTIR identifies functional groups (e.g., nitrile stretch ~2200 cm⁻¹) .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% by area normalization) .
  • Crystallography : Single-crystal X-ray diffraction resolves bond angles and spatial arrangement, critical for verifying the (E)-configuration .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) optimize variables (temperature, solvent ratio, catalyst loading). For example, ethanol/water mixtures improve acrylonitrile coupling yields by 15–20% .
  • Catalyst Screening : Palladium/copper catalysts enhance triazolo-azepine ring formation efficiency .
  • Workflow Integration : Continuous-flow systems minimize side reactions and improve reproducibility .

Q. What strategies are recommended to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Comparative Assays : Use standardized cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., tamoxifen analogues) to normalize bioactivity measurements .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts interactions with targets like kinases or GPCRs, clarifying discrepancies between in vitro and in vivo results .
  • Meta-Analysis : Cross-reference datasets from PubChem or ChEMBL to identify outliers caused by assay variability .

Q. What is the hypothesized mechanism of action for this compound, and how can it be validated?

  • Methodological Answer :

  • Preliminary Hypotheses : The triazolo-azepine moiety may inhibit kinases (e.g., CDK2) or modulate serotonin receptors (5-HT₂A) based on structural analogs .
  • Validation Techniques :
  • Enzyme Assays : Fluorescence polarization assays measure kinase inhibition (IC₅₀ values) .
  • Cellular Imaging : Confocal microscopy tracks subcellular localization (e.g., mitochondrial targeting) .
  • Mutagenesis Studies : CRISPR-edited cell lines validate target specificity .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting solubility and stability data across studies?

  • Methodological Answer :

  • Solubility Profiling : Use shake-flask methods with UV/Vis quantification in buffers (pH 1.2–7.4) and co-solvents (DMSO/PEG 400) .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring identify hydrolytic or oxidative degradation pathways .
  • Data Reconciliation : Apply principal component analysis (PCA) to isolate variables (e.g., solvent polarity, temperature) causing discrepancies .

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